N'-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
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Overview
Description
N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2,3-dichlorobenzoyl chloride: This is achieved by reacting 2,3-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide: This intermediate is prepared by reacting 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid with hydrazine hydrate.
Coupling Reaction: The final step involves the coupling of 2,3-dichlorobenzoyl chloride with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
Scientific Research Applications
N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide: shares similarities with other compounds containing dichlorobenzoyl, pyrrole, or thiophene groups.
N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide: can be compared to compounds such as N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide and N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide.
Uniqueness
The uniqueness of N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(2,3-dichlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-11-5-3-4-10(13(11)18)15(22)19-20-16(23)14-12(6-9-24-14)21-7-1-2-8-21/h1-9H,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMIWLPQPVPJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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